4-Nitrophenylglyoxal hydrate

Vue d'ensemble

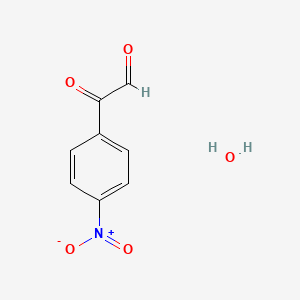

Description

4-Nitrophenylglyoxal hydrate is an organic compound known for its reactivity and utility in various biochemical applications. It is a derivative of phenylglyoxal, distinguished by the presence of a nitro group at the para position of the phenyl ring. This compound is often used as a reagent in organic synthesis and biochemical research due to its ability to form stable hydrates and react with guanidine compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Nitrophenylglyoxal hydrate can be synthesized through the nitration of phenylglyoxal. The process typically involves the reaction of phenylglyoxal with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective nitration at the para position .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction is carried out in reactors designed to handle the exothermic nature of nitration reactions. The product is then purified through crystallization or distillation to obtain the desired hydrate form .

Analyse Des Réactions Chimiques

Reactions with Ureas and Derivatives

4-Nitrophenylglyoxal hydrate reacts diastereoselectively with N-substituted ureas under mild acidic conditions. For example:

-

N-Hydroxyurea : Forms 5-aryl-3,4,5-trihydroxyimidazolidin-2-ones (8a and 8b ) in a 3:1 ratio at 17–20°C in acetic acid .

-

N-Alkoxy-N’-arylureas : Produces 3-alkoxy-1-aryl-4S,5S-dihydroxyimidazolidin-2-ones (9a–g ) with >99% diastereoselectivity for N-propyloxy-N’-methylurea .

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the urea’s nitrogen on the glyoxal’s carbonyl, followed by cyclization. The nitro group stabilizes transition states, favoring cis-dihydroxy products .

| Reactant | Product | Conditions | Diastereomeric Ratio | Yield (%) |

|---|---|---|---|---|

| N-Hydroxyurea | 5-Aryl-3,4,5-trihydroxyimidazolidin-2-ones | Acetic acid, 20°C | 3:1 | 80–85 |

| N-Propyloxy-N’-methylurea | 3-Alkoxy-1-methyl-imidazolidin-2-ones | Acetic acid, RT | 99:1 | 90–95 |

Nucleophilic Additions with Amines and Thiols

The compound participates in regioselective cyclocondensation reactions:

-

Cyanothioacetamide : Forms 7-acetyl-8-(3/4-nitrophenyl)-tetrahydroisoquinoline-3(2H)-thiones (2a,b ) in 93–96% yield using piperidine catalysis .

-

Haloacetamides : Reacts with N-aryl-2-chloroacetamides (4a–e ) to yield thioacetamide derivatives (5a–i ) at 95% efficiency .

Example :

Reaction with N-(4-tolyl)-2-chloroacetamide (4c ) produces 5c (95% yield), confirmed by IR (C≡N stretch at 2213 cm⁻¹) and ¹H NMR (δ 10.12 ppm for NH) .

Bioconjugation with Proteins

This compound selectively modifies arginine residues in proteins via its α-ketoaldehyde groups:

-

Interleukin-2 (IL-2) and IL-4 : Labeling achieves 28–31% radiochemical yield (RCY) with >96% purity, retaining native protein binding affinity .

-

Mechanism : The nitro group enhances electrophilicity, enabling efficient Schiff base formation with guanidinium groups .

Comparative Reactivity with Analogues

The nitro group’s electron-withdrawing effect differentiates this compound from analogues:

| Compound | Reactivity with N-Hydroxyurea | Hydration Behavior |

|---|---|---|

| Phenylglyoxal | No reaction | No hydrate formation |

| 4-Chlorophenylglyoxal | Moderate diastereoselectivity | Monohydrate only |

| 4-Nitrophenylglyoxal | High diastereoselectivity | Dihydrate + monohydrate |

Kinetic and Spectroscopic Studies

Applications De Recherche Scientifique

Scientific Research Applications

4-Nitrophenylglyoxal hydrate has several key applications in scientific research:

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It is utilized to prepare various derivatives through reactions such as oxidation, reduction, and nucleophilic substitution.

Key Reactions:

- Oxidation produces 4-nitrobenzoic acid.

- Reduction yields 4-aminophenylglyoxal.

- Substitution reactions can lead to various substituted phenylglyoxal derivatives.

Protein Modification

The compound is particularly useful in modifying proteins, especially targeting arginine residues. This application is crucial for studying protein function and interactions.

Mechanism of Action:

this compound forms a Schiff base through nucleophilic addition-elimination reactions with amino groups in proteins, leading to covalent modifications that can alter protein activity.

Enzyme Inhibition Studies

Research has demonstrated that this compound can irreversibly inhibit specific enzymes. For example, it modifies aldolase by targeting arginine residues, leading to decreased enzymatic activity.

| Concentration (mM) | Residual Activity (%) |

|---|---|

| 0.5 | 80 |

| 1.0 | 50 |

| 2.0 | 20 |

This table summarizes the effect of varying concentrations of the compound on aldolase activity.

Bioconjugation Techniques

Recent studies have explored its use in bioconjugation for labeling proteins. The compound's ability to selectively react with arginine residues has made it a valuable tool for developing radiolabeled proteins for imaging applications.

Case Study: Protein Labeling

In a study involving the conjugation of interleukin-2 and interleukin-4 with fluorine-18 for imaging purposes, researchers found that the conjugation process retained the proteins' binding affinity, demonstrating its effectiveness in radiochemistry.

Mécanisme D'action

The mechanism of action of 4-nitrophenylglyoxal hydrate involves the formation of a Schiff base through a nucleophilic addition-elimination reaction. This occurs between the carbonyl group of the compound and the nucleophilic group of the target molecule, such as an amine or hydrazine. This reaction is facilitated by the electron-withdrawing nature of the nitro group, which increases the electrophilicity of the carbonyl carbon .

Comparaison Avec Des Composés Similaires

Phenylglyoxal: Lacks the nitro group, making it less reactive in certain biochemical applications.

4-Hydroxy-3-nitrophenylglyoxal: Contains an additional hydroxyl group, which alters its reactivity and solubility.

4-Nitrobenzaldehyde: Similar structure but lacks the glyoxal functionality, limiting its use in certain reactions

Uniqueness: 4-Nitrophenylglyoxal hydrate is unique due to its ability to form stable hydrates and its high reactivity towards guanidine compounds. This makes it particularly useful in the study of protein modifications and enzyme inhibition .

Activité Biologique

4-Nitrophenylglyoxal hydrate is a compound of significant interest in biochemical research due to its various biological activities, particularly in the context of enzyme inhibition and bioconjugation. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on different biological systems, and relevant case studies.

This compound is an arylglyoxal derivative characterized by the presence of a nitro group, which enhances its electrophilic properties. This compound can engage in various chemical reactions, making it a useful tool in biochemical applications.

Enzyme Inhibition

One of the key biological activities of this compound is its ability to inhibit specific enzymes through irreversible modification. For instance, it has been shown to modify aldolase by targeting arginine residues, leading to a loss of enzymatic activity. The kinetics of this inhibition were studied using a superoxide-mediated autoxidation assay, demonstrating significant enzyme inactivation at varying concentrations of the compound .

| Concentration (mM) | Residual Activity (%) |

|---|---|

| 0.5 | 80 |

| 1.0 | 50 |

| 2.0 | 20 |

This table summarizes the residual activity of aldolase after treatment with different concentrations of this compound.

Bioconjugation Applications

Recent studies have explored the use of this compound in bioconjugation techniques, particularly for labeling proteins. For example, it was utilized in the conjugation of human interleukin-2 and interleukin-4 with fluorine-18 for imaging applications. The conjugation process retained the binding affinity of the proteins, indicating that 4-nitrophenylglyoxal can be effectively used for labeling without compromising biological function .

Case Study 1: Inhibition of Aldolase

In a study examining the irreversible inhibition of aldolase by various arylglyoxals, including this compound, researchers found that this compound significantly reduced aldolase activity through modification at specific amino acid residues. The study provided insights into the structure-activity relationship, emphasizing how substituents like the nitro group influence enzyme interaction .

Case Study 2: Protein Labeling

A separate investigation focused on using this compound for protein labeling in radiochemistry. The study demonstrated successful conjugation to interleukins with high radiochemical purity and yield, showcasing its utility in developing radiopharmaceuticals for diagnostic imaging .

The mechanism by which this compound exerts its biological effects primarily involves nucleophilic attack by amino acid side chains on the electrophilic carbonyl groups present in the compound. This reaction leads to covalent modifications that can alter protein function or stability. The presence of the nitro group is crucial as it enhances electrophilicity, facilitating these interactions.

Propriétés

IUPAC Name |

2-(4-nitrophenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4.H2O/c10-5-8(11)6-1-3-7(4-2-6)9(12)13;/h1-5H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEYLWJLXTYLIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)[N+](=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70490217 | |

| Record name | (4-Nitrophenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70490217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92304-49-9 | |

| Record name | (4-Nitrophenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70490217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.